Betaine D-galacturonate
Description
Structure
2D Structure
Properties
CAS No. |
93778-40-6 |
|---|---|
Molecular Formula |
C11H21NO9 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
carboxymethyl(trimethyl)azanium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7.C5H11NO2/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-6(2,3)4-5(7)8/h1-5,8-11H,(H,12,13);4H2,1-3H3/t2-,3+,4+,5-;/m0./s1 |
InChI Key |
NTRGSJJAAMSXHU-RMTXHFLUSA-N |
Isomeric SMILES |
C[N+](C)(C)CC(=O)O.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution in Biological Matrices
Presence in Plant Tissues and Cell Walls
Betaine (B1666868) D-galacturonate is primarily located in the cell walls of plants, particularly in fruits and vegetables. ontosight.ai Its presence is intrinsically linked to the complex polysaccharides that provide structural support to plant cells.
The compound is a derivative of D-galacturonic acid, which is the principal monomeric unit of pectin (B1162225), a major structural heteropolysaccharide in the primary cell walls of terrestrial plants. ontosight.aiglycopedia.eu Pectin consists of a backbone primarily composed of α-(1→4) linked D-galacturonic acid residues. glycopedia.euresearchgate.net Betaine D-galacturonate's structure consists of a galacturonic acid moiety chemically linked to a trimethylammonium group, integrating the properties of a betaine with this fundamental pectin component. ontosight.ai The D-galacturonic acid backbone of pectin is known for its negative charge, which is crucial for the cell wall's integrity and its role in ion transport and defense against pathogens. glycopedia.eubiorxiv.org
While specific quantitative data for this compound across a wide range of species is not extensively documented, its presence can be inferred from the co-occurrence of its parent compounds, betaines and pectin (rich in D-galacturonic acid). Betaines are known to accumulate in a variety of plant families, and pectin is ubiquitous in the primary cell walls of dicotyledons. For instance, D-galacturonate is a known component of the cell walls in species like Arabidopsis thaliana and is a major constituent of pectin from sources such as citrus fruits and apples. glycopedia.eubiorxiv.org Pectin has been specifically reported in organisms like Maclura pomifera (Osage orange) and Glycine (B1666218) max (soybean). nih.gov Given that this compound is a derivative of galacturonic acid, its presence is expected in pectin-rich tissues of many fruits and vegetables. ontosight.ai
Table 1: Inferred Distribution of this compound in Various Plant Species
| Plant Species | Common Name | Tissue/Part Rich in Precursors (Pectin/Betaine) | Reference |
|---|---|---|---|
| Arabidopsis thaliana | Thale Cress | Leaves, General Cell Walls | glycopedia.eu |
| Citrus spp. | Citrus Fruits | Peel, Fruit Tissue | glycopedia.eu |
| Malus domestica | Apple | Fruit Tissue | glycopedia.eu |
| Solanum lycopersicum | Tomato | Fruit, Leaves | frontiersin.org |
| Oryza sativa | Rice | Roots, Shoots | tandfonline.com |
| Hordeum vulgare | Barley | General | researchgate.net |
| Spinacia oleracea | Spinach | Leaves | frontiersin.org |
Detection in Microbial Environments (e.g., gut microbiome, fermentation systems)
The components of this compound are metabolically significant in microbial environments. D-galacturonate, being the main monomer of pectin, is a relevant substrate for anaerobic fermentation by microorganisms in natural environments and engineered systems designed to convert agricultural residues. frontiersin.org Studies have identified specific bacterial pathways for D-galacturonate fermentation, such as the galacturonate-isomerase pathway found in Escherichia coli and a novel pathway discovered in Lactobacillus suebicus. frontiersin.org
Concurrently, betaines like glycine betaine are actively metabolized by the gut microbiota. biorxiv.orgnih.gov The gut microbiome can modulate betaine levels, and supplementation with betaine has been shown to alter the composition of the gut microbiota, increasing the abundance of beneficial bacteria such as Akkermansia muciniphila, Lactobacillus, and Bifidobacterium. nih.gov While direct metabolism of the intact this compound molecule by gut microbes is not yet fully detailed, its potential to serve as a prebiotic substrate is recognized due to its composition. ontosight.ai It could be hydrolyzed into D-galacturonate and betaine, which would then be utilized by gut bacteria through their respective metabolic pathways. frontiersin.orgnih.gov For example, betaine reductase reactions have been identified in gut-associated bacteria like Clostridium sticklandii and Eubacterium acidaminophilum. biorxiv.org Fungal fermentation has also been shown to produce betaine structural analogs. nih.gov
Contextual Levels in Response to Environmental Stimuli (e.g., nutrient deficiency, stress)
The accumulation of betaines, particularly glycine betaine, is a well-documented plant response to various abiotic stresses, including drought, salinity, and extreme temperatures. frontiersin.orgresearchgate.netnih.govnih.gov These compounds act as osmoprotectants, helping to maintain cell turgor and protecting cellular machinery, such as the photosynthetic apparatus, from stress-induced damage. frontiersin.orgnih.gov
Research has shown that the levels of both betaine and D-galacturonate can change in response to specific environmental cues. A metabolomic study on rice (Oryza sativa) revealed that under phosphorus deficiency, the concentrations of both betaine and D-galacturonate were higher in the root exudates. tandfonline.com This suggests a coordinated response involving both components of this compound to nutrient stress. The exudation of D-galacturonate, a component of polygalacturonic acid, may play a role in mobilizing unavailable soil phosphorus. tandfonline.com While this study measured the individual compounds, it points to a potential regulatory link and the importance of these molecules in the plant's strategy to cope with nutrient limitations.
Table 2: Observed Changes in Betaine and D-galacturonate Levels in Response to Environmental Stimuli in Rice (Oryza sativa)
| Stimulus | Plant Matrix | Observed Change | Compound(s) | Reference |
|---|---|---|---|---|
| Phosphorus Deficiency | Root Exudates | Increased Concentration | Betaine, D-galacturonate | tandfonline.com |
| Nitrogen Deficiency | Root Exudates | Increased Concentration | Betaine | tandfonline.com |
Molecular Mechanisms and Biological Roles in Organisms Excluding Human Clinical Context
Role in Plant Physiology and Stress Adaptation
Betaine (B1666868) D-galacturonate is implicated in several critical physiological processes in plants, particularly in their ability to withstand environmental stressors. Its functions range from maintaining cellular water balance to influencing the structural integrity of the plant itself.
Betaines, as a class of compounds, are well-established osmoprotectants. nih.gov These small, neutral molecules accumulate in plant cells under conditions of osmotic stress, such as drought or high salinity, helping to maintain cell turgor pressure and protect cellular machinery. ontosight.ainih.govmdpi.com The accumulation of these solutes facilitates water uptake and retention, which is crucial for survival under harsh environmental conditions. mdpi.com Glycine (B1666218) betaine, a related compound, is known to be synthesized in chloroplasts and protects the photosynthetic apparatus, including membranes and key enzymes like RuBisCO, from stress-induced damage. mlsu.ac.in Betaine D-galacturonate, through its betaine moiety, is understood to contribute to this protective mechanism, stabilizing cellular structures and enzymes. ontosight.ainih.gov Studies on other betaines have shown they enhance tolerance to abiotic stress by modulating responses and preserving yield in crops like maize. mdpi.comiung.pl
Table 1: Functions of Osmoprotectants in Plants
| Function | Description | Supporting References |
| Cell Turgor Maintenance | Accumulation of solutes helps to maintain the water potential gradient, facilitating water uptake and cell rigidity. | ontosight.aimdpi.comiung.pl |
| Enzyme and Protein Stabilization | Protects the structure and function of essential proteins and enzymes from denaturation under stress. | nih.govmlsu.ac.in |
| Metabolic Signaling | Can act as signals to trigger other stress-response pathways within the plant. | nih.gov |
| Scavenging of Reactive Oxygen Species | Helps to mitigate oxidative damage caused by the overproduction of ROS during stress. | nih.gov |
The plant cell wall is a dynamic and complex structure composed of cellulose (B213188), hemicellulose, pectin (B1162225), and proteins. mdpi.com Pectic polysaccharides, which include homogalacturonans made from D-galacturonic acid, are a major component of this matrix. mdpi.compnas.org The structural integrity and mechanical properties of the cell wall are heavily influenced by the composition and cross-linking of these pectic chains. mdpi.com
This compound, as a derivative of a key pectin component, influences the properties of the plant cell wall. ontosight.ai The degradation and modification of pectic polymers during processes like fruit ripening lead to changes in cell wall structure, often resulting in softening. nih.gov Enzymes like polygalacturonases act on the D-galacturonate backbone of pectin, breaking it down into smaller polymers. pnas.orgnih.gov The degree of methyl esterification of the galacturonic acid residues within the pectin chain is a critical factor in determining cell wall flexibility and cell-to-cell adhesion. mdpi.com While direct studies on the specific influence of the betaine group in this context are limited, the modification of the D-galacturonate component itself is a well-established mechanism for altering cell wall architecture. nih.gov
Table 2: Key Components of the Plant Cell Wall and their Functions
| Component | Primary Function | Role in Architecture and Modification |
| Cellulose | Provides tensile strength and structural framework. | Forms microfibrils that are the primary load-bearing elements. mdpi.com |
| Hemicellulose | Cross-links cellulose microfibrils, forming a matrix. | Binds to cellulose surfaces, preventing aggregation and contributing to wall rigidity. mdpi.com |
| Pectin (inc. D-galacturonate) | Fills the space between cellulose and hemicellulose, controlling wall porosity and adhesion. | The degree of esterification and cross-linking of pectic chains like homogalacturonan influences wall flexibility and degradation. mdpi.com |
| Structural Proteins | Provide structural support and are involved in signaling. | Contribute to the overall integrity and dynamic nature of the cell wall. mdpi.com |
Plants possess sophisticated antioxidant systems to combat the damaging effects of reactive oxygen species (ROS) produced during stress. researchgate.net L-ascorbic acid (vitamin C) is a crucial, non-enzymatic antioxidant in these systems. researchgate.netnih.gov One of the biosynthetic pathways for L-ascorbic acid in plants utilizes D-galacturonic acid as a precursor. researchgate.netnih.govmdpi.com
In this pathway, D-galacturonic acid, which can be derived from the breakdown of pectin in the cell wall, is reduced to L-galactonic acid by the enzyme D-galacturonic acid reductase (GalUR). nih.gov L-galactonic acid is then converted to L-galactono-1,4-lactone, which is a direct precursor for L-ascorbic acid. nih.gov Overexpression of the GalUR enzyme from strawberry in Arabidopsis has been shown to result in a two- to three-fold increase in the ascorbic acid content of the leaves. nih.gov This indicates a direct link between the availability of D-galacturonate and the plant's capacity to produce this key antioxidant. While the Smirnoff-Wheeler pathway is considered the primary route for ascorbic acid synthesis, the D-galacturonate pathway may become more significant during specific developmental stages, such as fruit ripening, when pectin degradation is high. nih.gov The involvement of this compound in this process is through its D-galacturonate moiety, which can be channeled into this antioxidant production pathway.
Interactions within Microbial Ecosystems
This compound and its constituent parts can serve as important molecules in the complex interactions between plants and microorganisms, as well as within microbial communities themselves.
D-galacturonic acid is the main component of pectin, a major polysaccharide in plant biomass. researchgate.net As such, it represents a significant carbon source for many microorganisms that live on decaying plant material. researchgate.net Various bacteria and fungi have evolved pathways to catabolize D-galacturonic acid for energy. researchgate.netresearchgate.net For instance, in the human gut, certain bacteria can ferment pectin and utilize the released D-galacturonate. mdpi.comfrontiersin.org The degradation of pectin and the subsequent fermentation of its monosaccharide components, like D-galacturonate, are carried out by specific enzymes produced by these microbes. pnas.org
Studies have identified several bacterial pathways for D-galacturonate metabolism. researchgate.netfrontiersin.org In some bacteria, D-galacturonate is converted through a series of enzymatic steps into intermediates that can enter central metabolic pathways like glycolysis. acs.org For example, Escherichia coli can convert D-tagaturonate, an intermediate in hexuronate degradation, to aldehydo-D-galacturonate. mdpi.com The ability of gut microbes to utilize D-galacturonate highlights the role of plant-derived compounds in shaping the composition and metabolic function of the gut microbiota. mdpi.com this compound, being a derivative, is recognized as a potential substrate for beneficial microorganisms, exhibiting prebiotic activity. ontosight.ai
Table 3: Examples of Microbial D-galacturonate Catabolism
| Microbial Group | Metabolic Pathway | Key Enzymes | Reference |
| Bacteria (e.g., E. coli) | Isomerase Pathway | Uronate isomerase, Altronate dehydratase, Altronate oxidoreductase | frontiersin.org |
| Fungi (e.g., Aspergillus niger) | Oxidative Pathway | D-galacturonate reductase | researchgate.net |
| Gut Microbiota (General) | Fermentation | Polygalacturonases, Pectate lyases | pnas.orgmdpi.com |
The intricate web of interactions between bacteria and metabolites in ecosystems like the human gut is a subject of intense research. Data-driven computational models are being developed to predict these interactions, which are crucial for understanding microbial contributions to health and disease. mdpi.com
A recent study developed machine learning models to predict the consumption and production of various metabolites by gut bacteria. mdpi.comresearchgate.net These models, which achieved high balanced accuracies, included betaine as one of the metabolites of interest. researchgate.net The models were able to make correct predictions for the consumption and production of betaine in several test cases, demonstrating the potential of these approaches to unravel complex microbial metabolic processes. mdpi.com While this particular study did not specifically test this compound, the successful prediction of interactions involving betaine suggests that similar data-driven methods could be applied to understand how this specific compound is metabolized by different bacterial species. Such predictive models provide a foundation for generating hypotheses about the role of specific plant-derived metabolites within the gut microbiome. mdpi.com
Enzymatic Regulation of D-galacturonate-related Processes
The metabolic pathways that process D-galacturonate are finely tuned through complex enzymatic regulation. This control ensures the efficient utilization of D-galacturonate as a carbon and energy source and its incorporation into essential cellular components. The regulatory mechanisms vary across different organisms, such as bacteria, fungi, and plants, reflecting their diverse metabolic needs and environmental niches.
In many microorganisms, the catabolism of D-galacturonate is primarily regulated at the transcriptional level, where the presence of D-galacturonate or its metabolites induces the expression of genes encoding the necessary enzymes. asm.org The enzymatic activities are further modulated by factors like substrate availability and the redox state of the cell, often reflected in the specificities for cofactors such as NAD⁺/NADH and NADP⁺/NADPH.
Microbial Catabolism of D-galacturonate
Bacteria and fungi have evolved distinct pathways for the breakdown of D-galacturonate, each with its own set of regulatory enzymes.
Bacterial Isomerase and Oxidative Pathways:
In prokaryotes, two primary pathways for D-galacturonate catabolism have been identified: the isomerase pathway and the oxidative pathway. nih.gov
The isomerase pathway begins with the conversion of D-galacturonate to D-tagaturonate by uronate isomerase. nih.govnih.gov This pathway ultimately yields pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov In some bacteria, like Lactobacillus suebicus, a novel variation of this pathway has been discovered that links the initial reactions of the isomerase route with the phosphoketolase pathway. nih.govfrontiersin.org Proteomic analysis of L. suebicus grown on D-galacturonate revealed high levels of uronate isomerase, tagaturonate 3-epimerase, and fructuronate reductase. nih.gov
The oxidative pathway , found in bacteria such as Agrobacterium tumefaciens, initiates with the oxidation of D-galacturonate to D-galactarate (mucate) by a uronate dehydrogenase, which is NAD-dependent. asm.orgresearchgate.net This pathway eventually leads to the formation of α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. asm.orgresearchgate.net
Transcriptional regulation plays a pivotal role in controlling these pathways. In the freshwater bacterium Caulobacter crescentus, a cluster of genes required for D-galacturonate metabolism is regulated by a LacI-family transcriptional repressor known as HumR (hexuronate metabolism regulator). scirp.org HumR represses the expression of the uxaA and uxaC operons by binding to a conserved operator sequence. This repression is alleviated by the presence of D-galacturonate. scirp.org
| Enzyme | EC Number | Reaction | Regulated By | Organism Example(s) |
| Uronate Isomerase | 5.3.1.12 | D-galacturonate <=> D-tagaturonate | Induction by D-galacturonate | Lactobacillus suebicus |
| Tagaturonate 3-epimerase | 5.1.2.7 | D-tagaturonate <=> D-fructuronate | Induction by D-galacturonate | Lactobacillus suebicus |
| Fructuronate Reductase | 1.1.1.57 | D-fructuronate + NAD(P)H <=> D-mannonate + NAD(P)⁺ | Substrate availability, cofactor preference (NADH > NADPH) | Lactobacillus suebicus |
| Uronate Dehydrogenase | 1.1.1.203 | D-galacturonate + NAD⁺ <=> D-galactaro-1,5-lactone + NADH + H⁺ | Induction by D-galacturonate | Agrobacterium tumefaciens |
| HumR (Transcriptional Repressor) | N/A | Represses transcription of D-galacturonate metabolism genes | D-galacturonate (inducer) | Caulobacter crescentus |
Fungal Reductive Pathway:
Eukaryotic microorganisms, particularly filamentous fungi like Aspergillus niger and Hypocrea jecorina (Trichoderma reesei), utilize a reductive pathway for D-galacturonate catabolism. asm.org The first and rate-limiting step in this pathway is the reduction of D-galacturonate to L-galactonate, a reaction catalyzed by D-galacturonate reductase. asm.orgnih.gov This enzyme typically requires NADPH as a cofactor. nih.gov
In Aspergillus niger, the genes encoding the enzymes of this pathway, namely gaaA (D-galacturonate reductase), gaaB (L-galactonate dehydratase), and gaaC (2-keto-3-deoxy-L-galactonate aldolase), are upregulated in the presence of D-galacturonate. asm.org This indicates that D-galacturonate itself acts as an inducer for its own catabolic pathway. asm.org Deletion of the gaaA gene in A. niger or the homologous gar1 gene in H. jecorina prevents their growth on D-galacturonate, highlighting the essential role of this initial enzymatic step. asm.org
| Enzyme | Gene | Reaction | Cofactor | Regulated By | Organism Example(s) |
| D-galacturonate Reductase | gaaA | D-galacturonate + NAD(P)H + H⁺ <=> L-galactonate + NAD(P)⁺ | NADPH, NADH | Induction by D-galacturonate | Aspergillus niger |
| D-galacturonate Reductase | gar1 | D-galacturonate + NADPH + H⁺ <=> L-galactonate + NADP⁺ | NADPH | Induction by D-galacturonate | Hypocrea jecorina |
| L-galactonate Dehydratase | gaaB | L-galactonate <=> 2-keto-3-deoxy-L-galactonate + H₂O | N/A | Induction by D-galacturonate | Aspergillus niger |
| 2-keto-3-deoxy-L-galactonate Aldolase | gaaC | 2-keto-3-deoxy-L-galactonate <=> pyruvate + L-glyceraldehyde | N/A | Induction by D-galacturonate | Aspergillus niger |
D-galacturonate in Plant Metabolism
In plants, D-galacturonate is a primary component of the cell wall polysaccharide pectin. ontosight.aiontosight.ai The metabolism of D-galacturonate is linked to the synthesis of L-ascorbic acid (Vitamin C). nih.govoup.com The D-galacturonate pathway involves the reduction of D-galacturonate to L-galactonate by D-galacturonate reductase, an enzyme that preferentially uses NADPH. nih.govoup.com L-galactonate is then converted to L-galactono-1,4-lactone by an aldonolactonase. oup.com
In ripening tomato fruits, the activity of D-galacturonate reductase and aldonolactonase has been detected, suggesting the operation of this pathway. oup.com Interestingly, feeding D-galacturonate to ripened red tomato fruits led to an increase in the L-ascorbic acid content, supporting the role of this pathway in vitamin C biosynthesis during ripening. oup.com
| Enzyme | Reaction | Cofactor | Plant Example |
| D-galacturonate Reductase | D-galacturonate + NADPH + H⁺ <=> L-galactonate + NADP⁺ | NADPH | Tomato |
| Aldonolactonase | L-galactonate <=> L-galactono-1,4-lactone + H₂O | N/A | Tomato |
Advanced Analytical Methodologies for Research on Betaine D Galacturonate
Chromatographic and Spectrometric Approaches
Advanced analytical techniques are essential for the detailed study of complex organic molecules like Betaine (B1666868) D-galacturonate. Methods combining chromatography for separation and spectrometry for detection and identification provide the high sensitivity and specificity required for comprehensive analysis.
UPLC-MS and CE-TOF MS in Metabolite Profiling and Quantification
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOF MS) are powerful platforms for metabolomics, enabling the profiling and quantification of a wide range of compounds in biological samples.
UPLC-MS offers high-resolution separation and sensitivity, making it ideal for detecting and quantifying metabolites. When coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS), it provides accurate mass data for confident identification of compounds. researchgate.netnih.gov This combination is highly effective for separating and identifying complex mixtures, such as peptides from protein digests, and is equally applicable to the analysis of plant-derived metabolites like Betaine D-galacturonate. researchgate.net The high sensitivity of UPLC-Q-TOF-MS makes it suitable for detecting flavonoids and other secondary metabolites, showcasing its potential for analyzing structurally similar compounds. researchgate.net
CE-TOF MS is complementary to UPLC-MS, offering a different separation mechanism based on the mass-to-charge ratio and molecular radius of molecules. researchgate.netnih.gov This technique is particularly advantageous for separating charged or highly polar compounds that can be challenging to retain on traditional liquid chromatography columns. The combination of both UPLC-MS and CE-MS can significantly improve the coverage of the metabolome, ensuring a more comprehensive analysis. researchgate.netnih.gov
The table below illustrates the complementary nature of these techniques for peptide analysis, which can be extrapolated to the analysis of other small molecules.
| Analytical Technique | Identified Peptides | Key Separation Principle | Advantage |
| UPLC-Q-TOF-MS | 106 | Hydrophilicity | Effective for separating peptides with larger hydrophilic values. researchgate.netnih.gov |
| CE-Q-TOF-MS | 102 | Molecular Radius / Charge Ratio | Beneficial for separating peptides with a larger radius-to-charge ratio. researchgate.netnih.gov |
Mass Spectrometry for Pectin (B1162225) Structure Analysis Relevant to D-galacturonate
Mass spectrometry (MS) is a cornerstone technique for the structural analysis of pectins, which are complex polysaccharides primarily composed of D-galacturonic acid. nih.govresearchgate.net Understanding the structure of pectin is directly relevant to studying D-galacturonate, the foundational component of this compound.
The complexity of pectin requires its degradation into smaller oligosaccharides for detailed structural analysis. researchgate.net This is often achieved through enzymatic digestion. The resulting oligosaccharide mixtures can then be analyzed by MS, often coupled with a separation technique like liquid chromatography (e.g., HILIC-MS). researchgate.net Soft ionization techniques, such as electrospray ionization (ESI), are crucial for analyzing these large, often fragile molecules without significant fragmentation. mdpi.com
Mass spectrometry provides several key pieces of information for pectin analysis:
High Sensitivity: It can detect and analyze very small amounts of material. nih.govresearchgate.net
Mixture Analysis: It has the capacity to analyze complex mixtures of oligosaccharides. nih.govresearchgate.net
Structural Information: Fragmentation patterns obtained from tandem MS (MS/MS or MSn) experiments provide details about the sequence and linkages of the monosaccharide units. researchgate.net
These capabilities allow researchers to elucidate the fine structure of pectin, including the arrangement of D-galacturonic acid residues and the presence of other sugars and modifications. nih.govresearchgate.net
Genetic and Transcriptomic Tools
The study of the metabolic pathways and genetic regulation underlying this compound synthesis and degradation relies heavily on genetic and transcriptomic tools. These technologies allow for a global view of gene expression and the identification of key genes and pathways.
Gene Expression Profiling (e.g., RNA-Seq)
RNA sequencing (RNA-Seq) is a powerful transcriptomic technique used to quantify the expression levels of thousands of genes simultaneously. nih.govbioconductor.org By comparing the transcriptomes of organisms under different conditions (e.g., presence or absence of D-galacturonate), researchers can identify genes that are up- or down-regulated, providing clues about their function. nih.govnih.gov
For instance, in a study of D-galacturonic acid metabolism in the yeast Rhodosporidium toruloides, RNA-Seq was used alongside other methods to identify all the genes involved in its catabolism. nih.gov This approach can pinpoint candidate genes encoding enzymes and transporters essential for the processing of D-galacturonate. Similarly, RNA-Seq has been used to study gene expression changes in wheat cultivars under nitrogen stress, identifying genes involved in nitrogen metabolism and transport. nih.gov This highlights the versatility of the technique in various biological contexts.
The general workflow for an RNA-Seq experiment involves the following steps:
RNA extraction from samples.
Library preparation (cDNA synthesis, adapter ligation).
High-throughput sequencing.
Data analysis (quality control, read mapping, quantification, differential expression analysis). nih.govbioconductor.org
Bioinformatic Analyses for Pathway Reconstruction and Gene Identification
Bioinformatics is crucial for making sense of the large datasets generated by transcriptomic studies and for reconstructing metabolic pathways. mdpi.com Databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome provide curated information on genes, proteins, and metabolic pathways. mdpi.com
By analyzing differentially expressed genes identified through RNA-Seq, researchers can perform pathway analysis to see which metabolic or signaling pathways are significantly affected. nih.gov For example, combined transcriptomic and metabolomic analyses in gastric cancer studies revealed significant alterations in pathways related to one-carbon metabolism, where the one-carbon donor betaine plays a key role. nih.gov
Bioinformatic tools can visualize metabolic networks as graphs where nodes represent metabolites and edges represent chemical reactions. mdpi.com This visualization helps in understanding the complex interplay of different metabolic routes. For this compound, bioinformatic approaches could be used to:
Identify homologous genes in different organisms that may be involved in its metabolism.
Reconstruct the potential biosynthetic and catabolic pathways.
Integrate transcriptomic data with proteomic and metabolomic data for a more complete systems-level understanding.
Enzymatic Assays and Recombinant Protein Studies
To confirm the function of genes identified through transcriptomic and bioinformatic analyses, enzymatic assays and studies with recombinant proteins are indispensable. These biochemical approaches provide direct evidence of protein function.
Enzymatic assays are used to measure the activity of specific enzymes. nih.govfrontiersin.org These assays typically monitor the consumption of a substrate or the formation of a product over time, often using spectrophotometric methods. nih.gov For example, the activity of D-galacturonate reductase can be assayed by following the oxidation of its cofactor, NAD(P)H, which results in a decrease in absorbance at 340 nm. nih.govnih.gov Such assays are essential for characterizing enzyme kinetics, including determining the Michaelis-Menten constants (Km and Vmax) for specific substrates. nih.gov
Example of Enzyme Kinetic Parameters: The table below shows hypothetical kinetic data for an enzyme involved in D-galacturonate metabolism.
| Enzyme | Substrate | Cofactor | Km (mM) | Vmax (µmol/min/mg) |
| D-galacturonate Reductase | D-galacturonic acid | NADPH | 0.5 | 150 |
| D-galacturonate Reductase | D-galacturonic acid | NADH | 2.1 | 35 |
Recombinant protein studies involve cloning the gene of interest, expressing it in a host organism like E. coli, and purifying the resulting protein. nih.govmdpi.com This provides a large quantity of pure enzyme for detailed characterization. Studies on pectin-degrading enzymes (pectinases) often utilize this approach to characterize novel enzymes from various microorganisms. mdpi.comnih.gov By expressing and purifying these enzymes, researchers can investigate their substrate specificity, optimal pH and temperature, and catalytic mechanism, which is crucial for understanding their role in the degradation of D-galacturonate-containing polymers like pectin. mdpi.commdpi.com
Future Directions and Research Gaps in Betaine D Galacturonate Studies
Unraveling Novel Biosynthetic Routes and Metabolic Intermediates
A significant gap in our understanding of Betaine (B1666868) D-galacturonate lies in its biosynthesis. While the metabolic pathways of other well-known betaines, such as glycine (B1666218) betaine, are well-characterized, the route to Betaine D-galacturonate is currently unknown. In many organisms, glycine betaine is synthesized through a two-step oxidation of choline (B1196258) or through the methylation of glycine. oup.comnih.govresearchgate.netnih.govnih.govfrontiersin.orgfrontiersin.org However, the structural complexity of this compound, which features a D-galacturonate moiety, suggests a potentially novel biosynthetic pathway.
Future research should focus on identifying the enzymes and metabolic intermediates involved in the synthesis of this compound. The catabolism of D-galacturonate, a primary component of pectin (B1162225), is known in various microorganisms and could serve as a starting point for investigation. researchgate.netscite.aivtt.firesearchgate.netfrontiersin.org It is plausible that intermediates from D-galacturonate breakdown could be shunted into a pathway for betaine synthesis.
Key Research Questions:
What is the primary precursor for the D-galacturonate moiety of the molecule?
What are the key enzymes responsible for the methylation and attachment of the betaine group to D-galacturonate?
Are there unique metabolic intermediates specific to this biosynthetic pathway?
Answering these questions will likely require a combination of genomic, transcriptomic, and metabolomic approaches in organisms that are found to produce this compound.
Further Characterization of Biological Signaling and Regulatory Networks
The roles of compatible solutes, including betaines, as signaling molecules and their integration into regulatory networks are becoming increasingly apparent. frontiersin.orgbotanyjournals.comnih.govomicsonline.org Glycine betaine, for instance, is known to influence the expression of stress-responsive genes and interact with phytohormone signaling pathways. nih.govfrontiersin.orgnih.gov It is highly probable that this compound also participates in biological signaling and regulatory networks, particularly in the context of stress response.
Future investigations should aim to elucidate the specific signaling cascades and regulatory networks in which this compound is involved. This could include its potential role in activating or modulating pathways such as the Salt Overlay Sensitive (SOS) pathway, mitogen-activated protein kinase (MAPK) cascades, and calcium signaling, all of which are known to be involved in osmolyte accumulation and stress adaptation. frontiersin.orgbotanyjournals.comnih.gov
Table 1: Potential Signaling Pathways for Investigation
| Signaling Pathway | Potential Role of this compound |
| Salt Overlay Sensitive (SOS) | Modulation of ion homeostasis |
| Phytohormone Signaling | Crosstalk with hormones like abscisic acid (ABA) and jasmonic acid (JA) |
| Calcium Signaling | Acting as a secondary messenger or influencing Ca2+ signatures |
| MAP Kinase (MAPK) Network | Activation or modulation of stress-responsive gene expression |
Further research is needed to determine if this compound has unique signaling functions that differ from other betaines due to its D-galacturonate component.
Methodological Advancements in Detection and Quantification Techniques
A significant hurdle in studying this compound is the lack of established and specific analytical methods for its detection and quantification. While general methods for the analysis of quaternary ammonium (B1175870) compounds exist, they may not be optimized for this particular molecule. eurl-pesticides.euaesan.gob.esresearchgate.netcabidigitallibrary.orgnih.gov
Future efforts should focus on developing robust and sensitive analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a promising approach, as it has been successfully used for the analysis of other betaines in various biological matrices. nih.govnih.govresearchgate.netbevital.nocore.ac.uk The development of a dedicated LC-MS/MS method would allow for accurate quantification and tracing of this compound in different tissues and under various conditions.
Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool that can be employed for the identification and quantification of betaines without the need for extensive sample preparation. rsc.orgnih.govoup.comrsc.orgresearchgate.net Developing specific NMR protocols for this compound would be highly beneficial for metabolomic studies.
Table 2: Comparison of Potential Analytical Techniques
| Technique | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and selectivity | Requires method development and optimization |
| NMR Spectroscopy | Non-destructive, provides structural information | Lower sensitivity compared to MS |
| Spectrophotometry | Rapid and cost-effective | May lack specificity for this compound |
The establishment of reliable analytical methods is a critical prerequisite for advancing our understanding of the physiological and ecological roles of this compound.
Exploration of Ecological and Evolutionary Significance in Diverse Organisms
The ecological and evolutionary significance of compatible solutes is a topic of ongoing research. nih.govoup.comudel.eduutas.edu.au These compounds are known to play crucial roles in the adaptation of organisms to a wide range of environmental stresses, including salinity, drought, and extreme temperatures. ishs.orgresearchgate.netnih.govresearchgate.netresearchgate.net The presence of this compound in certain organisms suggests it may confer specific adaptive advantages.
Future research should explore the distribution of this compound across different species and environments. Investigating its presence in halophytes, marine algae, and microorganisms from extreme environments could provide insights into its ecological role. mdpi.com For instance, in marine bacteria, compatible solutes can also serve as a nutrient source, a role that could be investigated for this compound. udel.edu
Understanding the evolutionary origins of the biosynthetic pathway for this compound will also be crucial. This could involve phylogenetic analysis of the enzymes involved and comparative genomics to trace the evolution of this metabolic trait. Such studies would help to elucidate why some organisms have evolved the capacity to synthesize this specific betaine and what selective pressures have driven its emergence.
Q & A
Basic Research Questions
Q. What enzymatic pathways govern D-galacturonate catabolism in fungi, and how might betaine influence these processes?
- The fungal D-galacturonate pathway involves four key enzymes: NADPH-dependent D-galacturonate reductase, L-galactonate dehydratase, L-threo-3-deoxy-hexulosonate aldolase, and glyceraldehyde reductase. Betaine, as an osmoprotectant or methyl donor, may stabilize enzymes under stress (e.g., high salinity) or modulate cofactor availability (e.g., NADPH/NADH ratios), though direct mechanistic evidence is limited. Gene deletion studies in Trichoderma reesei confirm the indispensability of these enzymes for growth on D-galacturonate .
Q. What chromatographic methods are optimal for simultaneous quantification of betaine and D-galacturonate in plant tissues?
- Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is recommended. Key parameters (e.g., collision energy, fragmentor voltage) should be optimized via central composite design (CCD) to distinguish betaine (m/z 118.1 → 58.1) from D-galacturonate derivatives. Accelerated solvent extraction (ASE) improves recovery from matrices like sugar beet pulp .
Q. How does D-galacturonate contribute to ascorbic acid (AsA) biosynthesis in plants, and could betaine supplementation alter this pathway?
- D-galacturonate is converted to L-galactonate via D-galacturonate reductase (GalUR), a precursor in AsA synthesis. Betaine’s role as a methyl donor may influence methylation steps in related pathways, though isotopic tracing (e.g., ¹³C-betaine) is needed to validate cross-talk. Genetic evidence for algalactonolactone (Alase) activity in plants remains inconclusive .
Advanced Research Questions
Q. How can conflicting data on cofactor specificity (NADPH vs. NADH) in D-galacturonate reductases across species inform metabolic engineering?
- Trichoderma reesei and Aspergillus niger reductases prefer NADPH, while Euglena gracilis (gaa1) utilizes both cofactors. Engineering NADH-dependent variants into NADPH-limited hosts (e.g., E. coli) could enhance pectin-rich biomass utilization. Cofactor balancing assays (e.g., NADPH/NADH consumption rates) and transcriptomic profiling under varied cofactor conditions are critical .
Q. What experimental strategies resolve contradictions in subcellular localization of UDP-D-galacturonate biosynthesis between Arabidopsis and Populus?
- Fluorescent tagging of GalAK (D-galacturonate kinase) and SLOPPY (UDP-sugar pyrophosphorylase) in both species, combined with subcellular fractionation and metabolite profiling, can clarify compartmentalization differences. Species-specific adaptations (e.g., cytosolic vs. Golgi localization) may reflect divergent regulatory needs in cell wall synthesis .
Q. How can heterologous D-galacturonate pathways be validated in microbial platforms for betaine-associated metabolite production?
- Post-insertion transcriptomics (e.g., RNA-seq) and enzyme activity assays (e.g., NADPH-dependent reductase activity) are essential. Growth phenotyping on D-galacturonate media and deletion mutants (e.g., Δgaa1) confirm pathway functionality. In Aspergillus niger, reintroducing bacterial galacturonate dehydrogenase restores growth and enables galactarate production .
Q. What methodologies address discrepancies in adsorption-desorption kinetics of betaine during extraction from pectin-rich waste streams?
- Small-volume sampling during kinetic assays minimizes system perturbation. Isothermal titration calorimetry (ITC) and Langmuir adsorption models can quantify betaine-matrix interactions. Co-eluting compounds (e.g., D-galacturonate esters) require HILIC-MS/MS optimization to avoid false quantification .
Methodological Considerations
- Enzyme Assays : Measure D-galacturonate reductase activity via NADPH/NADH oxidation at 340 nm, using crude extracts from fungi grown on D-galacturonate .
- Gene Expression : Northern blotting or qPCR under carbon source variation (e.g., D-galacturonate vs. glucose) identifies pathway-specific induction .
- Metabolite Profiling : PCA of LC-MS datasets distinguishes betaine and D-galacturonate dynamics under stress (e.g., ethephon treatment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
